molecular formula C7H9N B13832391 Benzyl-2,3,4,5,6-d5-amine

Benzyl-2,3,4,5,6-d5-amine

Cat. No.: B13832391
M. Wt: 112.18 g/mol
InChI Key: WGQKYBSKWIADBV-RALIUCGRSA-N
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Description

Benzyl-2,3,4,5,6-d5-amine is a deuterated derivative of benzylamine, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-2,3,4,5,6-d5-amine can be synthesized through several methods. One common approach involves the reduction of benzyl-2,3,4,5,6-d5-nitrile using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another method includes the reductive amination of benzyl-2,3,4,5,6-d5-aldehyde with ammonia or an amine in the presence of a reducing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

Benzyl-2,3,4,5,6-d5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl-2,3,4,5,6-d5-amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for monoamine oxidase, leading to the formation of benzaldehyde and ammonia. The deuterium atoms in the compound can influence the rate of enzymatic reactions, providing insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium atoms, which provide distinct advantages in research applications. The presence of deuterium can lead to differences in reaction rates and mechanisms compared to non-deuterated analogs, making it valuable for studying isotopic effects and tracing molecular transformations .

Properties

Molecular Formula

C7H9N

Molecular Weight

112.18 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)methanamine

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i1D,2D,3D,4D,5D

InChI Key

WGQKYBSKWIADBV-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CN

Origin of Product

United States

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